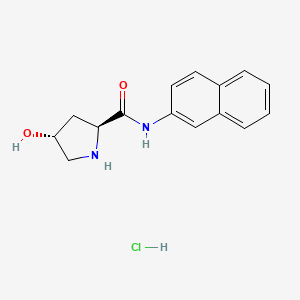

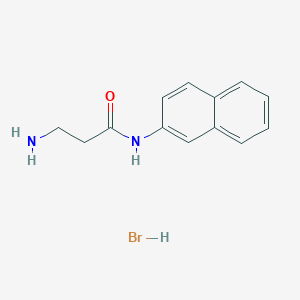

β-丙氨酸 β-萘酰胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

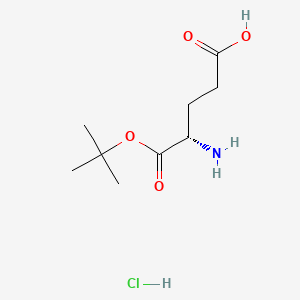

Beta-alanine is a non-proteogenic amino acid that is produced endogenously in the liver. It is not incorporated into proteins but has important physiological functions in the metabolism of animals, plants, and microorganisms12.

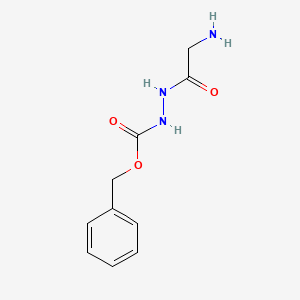

Synthesis Analysis

Beta-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food1. It can be synthesized through chemical and biological methods3. The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions3.

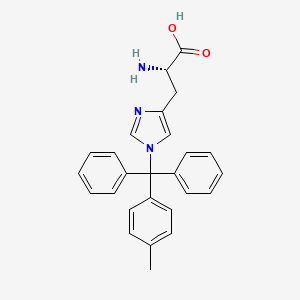

Molecular Structure Analysis

The molecular structure of Beta-alanine is resistant to sterilizing doses of gamma radiation4. Although the molecular structure of α-alanine confers protection against the energy in high-temperature, the structural arrangement of β-alanine may protect it from the high energy imposed by radiation4.

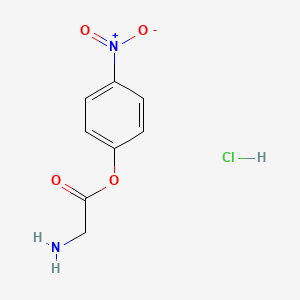

Chemical Reactions Analysis

Beta-alanine plays various roles in the metabolism of animals, plants, and microorganisms. For example, Beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein1.Physical And Chemical Properties Analysis

Beta-alanine is a non-proteogenic amino acid that is produced endogenously in the liver. In addition, humans acquire beta-alanine through the consumption of foods such as poultry and meat2.

科学研究应用

酶学研究和表征

β-丙氨酸 β-萘酰胺氢溴酸盐作为氨肽酶的研究中的底物,氨肽酶是催化从蛋白质或肽底物的氨基末端切割氨基酸的酶。例如,它已被用于研究大鼠前列腺复合物和精囊中的氨肽酶,揭示了不同组织中酶活性的差异。这些研究有助于了解氨肽酶的底物特异性和酶促机制 (Vanha-Perttula & Jauhiainen,1983)。

微生物分化

该化合物还用于微生物学中细菌种类的分化。例如,一项研究发现,除单核细胞增生李斯特菌外,所有李斯特菌物种都能水解 DL-丙氨酸-β-萘酰胺等底物。这种性质允许使用基于这种酶促反应的简单颜色测试来区分单核细胞增生李斯特菌与其他李斯特菌物种,为 CAMP 测试等传统方法提供了替代方案 (Clark & McLaughlin,1997)。

蛋白质和酶纯化

β-丙氨酸 β-萘酰胺氢溴酸盐用于酶的纯化和表征。例如,从猪肠粘膜中纯化了一种水解脯氨酸-β-萘酰胺的酶,该酶在底物特异性方面与 β-丙氨酸 β-萘酰胺氢溴酸盐相似。这项研究有助于理解酶的结构、底物特异性和酶在生物系统中的作用 (Takahashi、Ikai 和 Takahashi,1989)。

安全和危害

Beta-alanine supplementation currently appears to be safe in healthy populations at recommended doses2. The only reported side effect is paraesthesia (tingling), but studies indicate this can be attenuated by using divided lower doses (1.6 g) or using a sustained-release formula2.

未来方向

With the depletion of fossil fuels and concerns regarding environmental issues, biological production of β-alanine has attracted more attention relative to chemical methods1. To obtain high-yield β-alanine-producing strains, in the future, it will be necessary to generate β-alanine-tolerant strains by means of genetic engineering to balance the relationship between strain growth and β-alanine synthesis via metabolic pathway modification3.

属性

IUPAC Name |

3-amino-N-naphthalen-2-ylpropanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOOSBFVJFJSAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-alanine beta-naphthylamide hydrobromide | |

CAS RN |

201985-01-5 |

Source

|

| Record name | 201985-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。